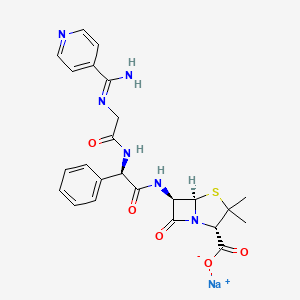
Pirbenicillin sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pirbenicillin sodium is a semisynthetic penicillin with broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus mirabilis, Enterobacter species, Serratia species, and Escherichia coli . This compound is known for its ability to inhibit bacterial growth by interfering with cell wall synthesis, making it a valuable antibiotic in clinical settings.
準備方法
Synthetic Routes and Reaction Conditions: Pirbenicillin sodium is synthesized through a series of chemical reactions starting from penicillin. The process involves the acylation of the penicillin nucleus with specific side chains to enhance its antibacterial properties. The key steps include:
Acylation: The penicillin nucleus is acylated with a side chain containing a pyridylformimidoylamino group.
Purification: The resulting compound is purified through crystallization and filtration techniques to obtain the pure form of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:
Fermentation: Production of the penicillin nucleus through fermentation.
Chemical Modification: Acylation and other chemical modifications to introduce the desired side chains.
Purification: Large-scale purification techniques such as crystallization and filtration to obtain the final product.
化学反応の分析
反応の種類: ピルベニシリンナトリウムは、以下のものを含むさまざまな化学反応を起こします。
加水分解: この化合物は、水中で加水分解を受ける可能性があり、β-ラクタム環の分解につながります。
酸化: 特に強酸化剤の存在下で酸化反応を受ける可能性があります。
一般的な試薬と条件:
加水分解: 酸性または塩基性条件下での水または水溶液。
酸化: 過酸化水素や過マンガン酸カリウムなどの強酸化剤。
生成される主要な生成物:
加水分解: β-ラクタム環の分解産物。
酸化: ピルベニシリンナトリウムの酸化誘導体。
置換: 官能基が修飾された置換誘導体.
4. 科学研究への応用
ピルベニシリンナトリウムには、以下のものを含むいくつかの科学研究への応用があります。
化学: 半合成ペニシリンの合成と反応性を研究するためのモデル化合物として使用されます。
生物学: さまざまな細菌株に対する抗菌活性を調査する微生物学的研究で使用されます。
医学: 新しい抗生物質の開発や、耐性菌株に対する有効性を研究する臨床研究で使用されます。
科学的研究の応用
Pirbenicillin sodium has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of semisynthetic penicillins.
Biology: Employed in microbiological studies to investigate the antibacterial activity against various bacterial strains.
Medicine: Used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.
Industry: Applied in the pharmaceutical industry for the production of antibiotics and related compounds
作用機序
ピルベニシリンナトリウムは、細菌細胞壁内にある特定のペニシリン結合タンパク質(PBP)に結合することで、抗菌効果を発揮します。この結合は、細菌細胞壁合成の第3段階かつ最終段階を阻害し、細胞の溶解と死滅につながります。 この化合物は、細胞壁の完全性を維持するために不可欠なペプチドグリカン鎖の架橋を阻害する、PBPを標的にします .
類似の化合物:
カルベニシリン: 抗菌活性は似ていますが、緑膿菌の特定の菌株に対する効果は低い、別の半合成ペニシリンです。
チカルシリン: ピルベニシリンナトリウムに似ていますが、さまざまな細菌株に対する効果が異なります。
ピルベニシリンナトリウムの独自性: ピルベニシリンナトリウムは、緑膿菌などのグラム陰性菌に対する活性が向上している点が特徴です。 カルベニシリンやチカルシリンよりも、特定の細菌株に対して効果が高いため、耐性菌による感染症の治療に有用な抗生物質です .
類似化合物との比較
Carbenicillin: Another semisynthetic penicillin with similar antibacterial activity but less effective against certain strains of Pseudomonas aeruginosa.
Ticarcillin: Similar to pirbenicillin sodium but with different efficacy against various bacterial strains.
Piperacillin: A broad-spectrum penicillin with a similar mechanism of action but different spectrum of activity
Uniqueness of this compound: this compound is unique due to its enhanced activity against Pseudomonas aeruginosa and other Gram-negative bacteria. It is more effective than carbenicillin and ticarcillin against certain bacterial strains, making it a valuable antibiotic in treating infections caused by resistant bacteria .
特性
CAS番号 |
55162-26-0 |
|---|---|
分子式 |
C24H25N6NaO5S |
分子量 |
532.5 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1 |
InChIキー |
LWRGPIPUJPCPAY-HSRLECSKSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
同義語 |
6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















